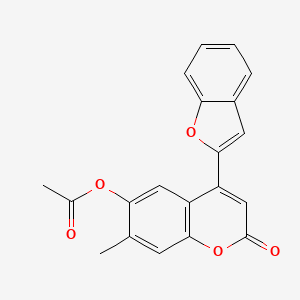
3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to the queried chemical have been synthesized and characterized for their potential in various applications. The synthesis processes often involve the utilization of green chemistry principles, aiming for environmentally friendly and efficient methodologies. For instance, quinazoline-2,4(1H,3H)-dione derivatives, which are crucial in the pharmaceutical industry for creating various drugs, have been synthesized using carbon dioxide as a green reagent. This approach not only aligns with sustainable chemistry goals but also enhances the accessibility of these compounds for further study and application in drug development (Vessally et al., 2017).
Bioactivity and Pharmaceutical Potential
Some synthesized compounds have been evaluated for their bioactivity, particularly antitumor properties. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been explored for their antitumor activity against a panel of cell lines, indicating the potential for these compounds in cancer therapy research (Maftei et al., 2013). This highlights the relevance of these compounds in developing new therapeutic agents.
Green Chemistry and Sustainable Synthesis
Efforts to synthesize quinazoline-2,4(1H,3H)-diones from carbon dioxide not only aim at expanding the chemical repertoire but also emphasize the importance of sustainable practices in chemical synthesis. Protocols have been developed to synthesize these compounds using basic ionic liquids as catalysts, showcasing an eco-friendly approach to chemical manufacturing (Patil et al., 2009). Such methods reduce the environmental impact and provide a pathway to more sustainable pharmaceutical manufacturing processes.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 4-methylbenzyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-methylbenzaldehyde", "m-tolyl hydrazine", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium azide", "sodium borohydride", "acetic anhydride", "triethylamine", "chloroacetyl chloride", "sodium methoxide", "acetic acid", "sodium hydroxide", "methyl iodide", "potassium carbonate", "1,2,4-triazole", "palladium on carbon" ], "Reaction": [ "Synthesis of 2-aminobenzamide from 2-aminobenzoic acid", "Synthesis of 2-phenylquinazoline from 2-aminobenzamide and 4-methylbenzaldehyde", "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione from 2-phenylquinazoline and ethyl acetoacetate", "Synthesis of 3-(4-methylbenzyl)-1-chloroquinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and phosphorus oxychloride", "Synthesis of 3-(4-methylbenzyl)-1-((3-hydrazinyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-chloroquinazoline-2,4(1H,3H)-dione and m-tolyl hydrazine", "Synthesis of 3-(4-methylbenzyl)-1-((3-azido-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-hydrazinyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and sodium azide", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-azido-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and sodium borohydride", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and acetic anhydride", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and triethylamine", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and chloroacetyl chloride", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and sodium methoxide", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and acetic acid", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and methyl iodide", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and potassium carbonate", "Synthesis of 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione and 1,2,4-triazole using palladium on carbon as a catalyst" ] } | |
CAS RN |
1207056-31-2 |
Product Name |
3-(4-methylbenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-10-12-19(13-11-17)15-30-25(31)21-8-3-4-9-22(21)29(26(30)32)16-23-27-24(28-33-23)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
OSDYXUNMNBONPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)


![N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2836302.png)
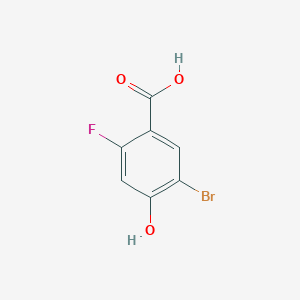
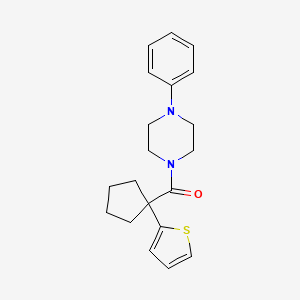
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2836305.png)
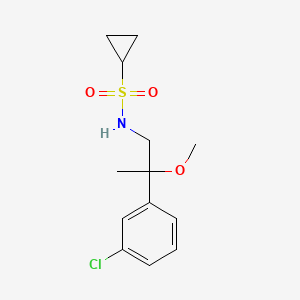
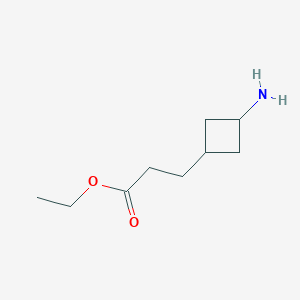
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)
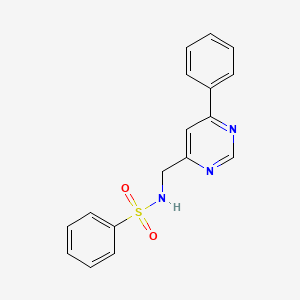
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2836314.png)
